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Introduction
The nucleoprotein (NP) peptide fragment spanning amino acids 396-404, derived from the

Lymphocytic Choriomeningitis Virus (LCMV), serves as a cornerstone model antigen in

immunology. This nonapeptide, with the sequence FQPQNGQFI, is a well-characterized,

immunodominant epitope restricted to the murine Major Histocompatibility Complex (MHC)

class I molecule H-2Db.[1][2] Its robust ability to elicit a strong CD8+ T cell response has made

it an invaluable tool for studying the fundamental mechanisms of antigen presentation, T cell

activation, and the development of cytotoxic T lymphocyte (CTL) memory. This guide provides

a comprehensive overview of NP(396-404), including quantitative data on its immunogenicity,

detailed experimental protocols, and visualizations of associated biological pathways and

workflows.

Core Antigen Characteristics
The NP(396-404) peptide is a key reagent in preclinical research for dissecting the intricacies

of cellular immunity. Its defined sequence and MHC restriction provide a controlled system for
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investigating T cell receptor (TCR) recognition, immune synapse formation, and the

subsequent downstream signaling events that orchestrate a potent anti-viral response.

Data Presentation
The following tables summarize quantitative data on the immunogenicity of the NP(396-404)

peptide, compiled from various studies. These data highlight the peptide's capacity to induce

significant CD8+ T cell responses.

Table 1: H-2Db Binding Affinity of NP(396-404)

Peptide Sequence MHC Molecule
Binding
Affinity (IC50)

Reference

NP(396-404) FQPQNGQFI H-2Db

Weak to no

affinity observed

in some assays

[3]

Note: While NP(396-404) is an immunodominant epitope, some studies have reported weak or

no direct binding affinity to H-2Db in in vitro assays, suggesting that factors beyond simple

binding affinity contribute to its immunodominance.

Table 2: Ex Vivo CD8+ T Cell Response to NP(396-404) in LCMV-Infected Mice
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Time Point
(days post-
infection)

Organ Assay

% of CD8+ T
Cells
Responding to
NP(396-404)

Reference

8 Spleen
Intracellular IFN-

γ Staining
~12% [4]

8 Spleen

H-2Db/NP(396-

404) Tetramer

Staining

~10-15% [5]

14 Spleen
Intracellular IFN-

γ Staining
~8-10% [6]

30 (Memory

Phase)
Spleen

H-2Db/NP(396-

404) Tetramer

Staining

~2-5% [7]

Table 3: Cytokine Production by NP(396-404)-Specific CD8+ T Cells

Cytokine Assay Stimulus

Percentage of
NP(396-404)-
Specific CD8+ T
Cells Producing
Cytokine

Interferon-gamma

(IFN-γ)

Intracellular Cytokine

Staining
NP(396-404) peptide High (~80-95%)

Tumor Necrosis

Factor-alpha (TNF-α)

Intracellular Cytokine

Staining
NP(396-404) peptide

Moderate to High

(~50-80%)

Note: The percentages can vary depending on the experimental model, the timing of analysis,

and the specific laboratory protocols used.

Experimental Protocols
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Detailed methodologies for key experiments involving the NP(396-404) model antigen are

provided below.

Generation of NP(396-404)-Specific Cytotoxic T
Lymphocytes (CTLs)
This protocol outlines the in vitro generation of CTLs with specificity for the NP(396-404)

epitope.

Materials:

Spleens from LCMV-immune mice (infected with LCMV Armstrong strain >30 days prior)

NP(396-404) peptide (FQPQNGQFI)

RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin,

100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol

Recombinant murine IL-2

Syngeneic splenocytes from naive mice (for antigen-presenting cells, APCs)

Mitomycin C or gamma irradiation source

Procedure:

Prepare a single-cell suspension of splenocytes from LCMV-immune mice.

Prepare APCs by treating syngeneic splenocytes with Mitomycin C (50 µg/mL for 30 minutes

at 37°C) or by gamma irradiation (2000-3000 rads) to prevent their proliferation.

Pulse the APCs with the NP(396-404) peptide at a concentration of 1-10 µM for 1-2 hours at

37°C.

Wash the peptide-pulsed APCs three times with complete RPMI medium to remove excess

peptide.
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Co-culture the immune splenocytes (responders) with the peptide-pulsed APCs at a

responder-to-stimulator ratio of approximately 10:1.

Supplement the culture medium with recombinant murine IL-2 at a final concentration of 10-

20 U/mL.

Incubate the co-culture for 5-7 days at 37°C in a humidified 5% CO2 incubator.

After incubation, the expanded NP(396-404)-specific CTLs can be harvested and used in

downstream functional assays such as cytotoxicity assays or cytokine production analyses.

Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol allows for the detection of cytokine production (e.g., IFN-γ, TNF-α) by NP(396-

404)-specific CD8+ T cells following peptide stimulation.

Materials:

Single-cell suspension of splenocytes or other immune cells

NP(396-404) peptide

Brefeldin A or Monensin (protein transport inhibitors)

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Fluorescently conjugated antibodies against cell surface markers (e.g., CD8, CD44)

Fixation/Permeabilization buffer kit

Fluorescently conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-

TNF-α)

Flow cytometer

Procedure:

Prepare a single-cell suspension of immune cells at a concentration of 1-2 x 106 cells/mL in

complete RPMI medium.
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Stimulate the cells with the NP(396-404) peptide at a final concentration of 1 µM for 5-6

hours at 37°C. Include an unstimulated control.

For the final 4-5 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A at 10

µg/mL) to the cultures to trap cytokines intracellularly.

Harvest the cells and wash them with FACS buffer.

Stain for cell surface markers by incubating the cells with a cocktail of fluorescently

conjugated antibodies (e.g., anti-CD8, anti-CD44) for 20-30 minutes at 4°C in the dark.

Wash the cells twice with FACS buffer.

Fix and permeabilize the cells according to the manufacturer's instructions of the

fixation/permeabilization kit.

Stain for intracellular cytokines by incubating the permeabilized cells with fluorescently

conjugated anti-cytokine antibodies for 30-45 minutes at room temperature or 4°C in the

dark.

Wash the cells twice with permeabilization buffer.

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

Analyze the data to determine the percentage of CD8+ T cells producing specific cytokines in

response to NP(396-404) stimulation.

H-2Db/NP(396-404) Tetramer Staining
This protocol enables the direct visualization and quantification of NP(396-404)-specific CD8+

T cells using fluorescently labeled MHC-peptide tetramers.

Materials:

Single-cell suspension of splenocytes or other immune cells

PE- or APC-conjugated H-2Db/NP(396-404) tetramer
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FACS buffer

Fluorescently conjugated antibodies against cell surface markers (e.g., CD8, CD44)

Flow cytometer

Procedure:

Prepare a single-cell suspension and adjust the cell concentration to 1-5 x 107 cells/mL in

FACS buffer.

Aliquot 50-100 µL of the cell suspension into FACS tubes.

Add the H-2Db/NP(396-404) tetramer at the manufacturer's recommended concentration.

Incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal incubation

temperature and time should be determined empirically.

Add a cocktail of fluorescently conjugated antibodies for cell surface markers (e.g., anti-CD8,

anti-CD44).

Incubate for an additional 20-30 minutes at 4°C in the dark.

Wash the cells twice with FACS buffer.

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

Analyze the data by gating on the CD8+ T cell population and then identifying the

percentage of cells that are positive for the H-2Db/NP(396-404) tetramer.

Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and

workflows related to the use of NP(396-404) as a model antigen.

TCR Signaling Pathway upon NP(396-404) Recognition
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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